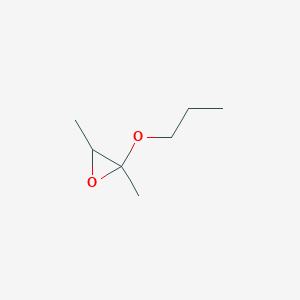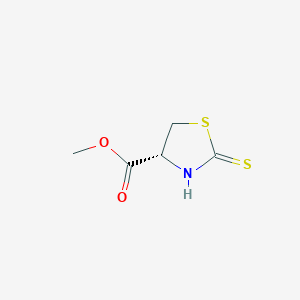
Austocystin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Austocystin B is a natural compound isolated from the fungus Aspergillus. It belongs to a class of compounds known as mycotoxins, which are secondary metabolites produced by fungi. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in cancer research and other biomedical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin B typically involves the isolation of the compound from the fungal species Aspergillus. The process begins with the cultivation of the fungus under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Techniques such as solid-state fermentation and liquid fermentation are being explored to enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Austocystin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive quinone intermediates.
Wissenschaftliche Forschungsanwendungen
Austocystin B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of mycotoxins.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy. This compound has shown promise in selectively targeting cancer cells while sparing healthy cells.
Wirkmechanismus
Austocystin B exerts its effects primarily through the induction of DNA damage. The compound is activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that cause DNA strand breaks and other forms of genetic damage. This mechanism is particularly effective in cancer cells, which often have elevated levels of cytochrome P450 enzymes.
Vergleich Mit ähnlichen Verbindungen
Austocystin D: Another mycotoxin from Aspergillus with similar cytotoxic properties.
Aflatoxin B1: A well-known mycotoxin that also induces DNA damage through activation by cytochrome P450 enzymes.
Sterigmatocystin: A precursor to aflatoxins with similar structural features and biological activity.
Uniqueness of Austocystin B: this compound is unique in its selective cytotoxicity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its activation by cytochrome P450 enzymes and the resulting DNA damage mechanism distinguish it from other mycotoxins.
Eigenschaften
CAS-Nummer |
55256-57-0 |
|---|---|
Molekularformel |
C22H20O7 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(4S,8R)-2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3/t11-,21+/m0/s1 |
InChI-Schlüssel |
JWPAJVNQGTWPMI-WIUDPPPLSA-N |
Isomerische SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)O)O |
Kanonische SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


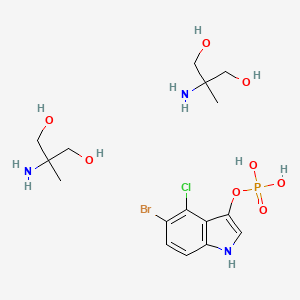
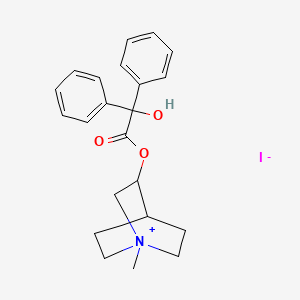
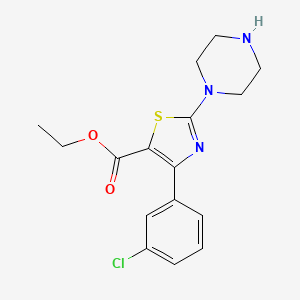
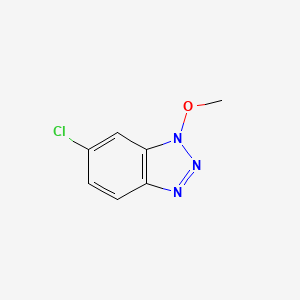
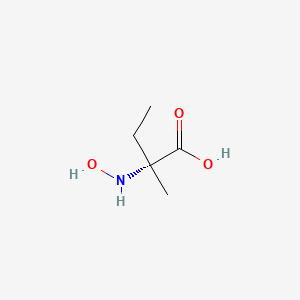
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
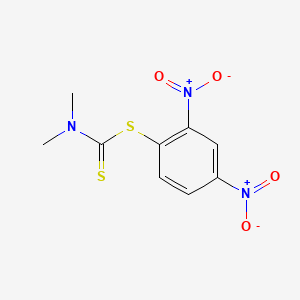
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
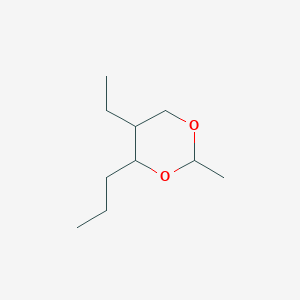
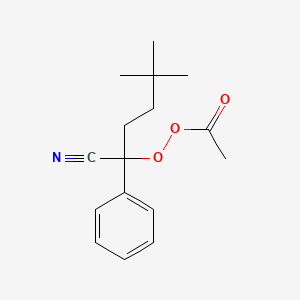
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
